(Carboxymethoxy)succinic acid

Description

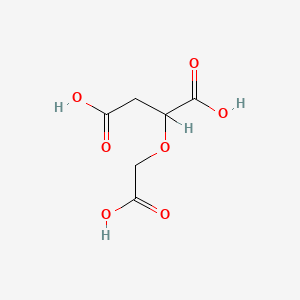

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethoxy)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOXZGOUEYHNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)OCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959787 | |

| Record name | 2-(Carboxymethoxy)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38945-27-6 | |

| Record name | Carboxymethyloxysuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38945-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Carboxymethoxy)succinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038945276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Carboxymethoxy)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethoxy)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Production of the Succinic Acid Precursor:

Petrochemical Route: Traditionally, succinic acid is produced from petroleum-derived feedstocks like n-butane or benzene (B151609) via maleic anhydride (B1165640). mdpi.comresearchgate.netd-nb.info This process involves hydrogenation of maleic anhydride, often under high pressure and temperature, and may use catalysts like palladium on carbon (Pd/C). google.comresearchgate.netnih.gov This route relies on finite fossil fuels and energy-intensive conditions.

Bio-based Route: A greener alternative is the production of bio-succinic acid through the fermentation of renewable feedstocks. mcgill.ca Microorganisms like bacteria and yeast can convert sugars from sources like corn, sugarcane, or lignocellulosic biomass into succinic acid. mdpi.comrsc.org This bio-based process has a significant green chemistry advantage as it utilizes renewable resources and can be a carbon-negative process, sequestering CO2 during fermentation. mdpi.com

Synthesis of Carboxymethoxy Succinic Acid:a Known Synthesis Route Involves the Reaction of Maleic Acid or Its Anhydride with Glycolic Acid.google.comto Fully Assess This Step S Greenness, Factors Such As the Solvent Used Water is a Green Solvent , Energy Requirements, and the Atom Economy of the Reaction Would Need to Be Considered.royalsocietypublishing.orgutilizing Bio Succinic Acid or Its Precursor, Bio Based Maleic Acid and Bio Based Glycolic Acid Would Significantly Improve the Green Credentials of the Final Product by Grounding Its Entire Lifecycle in Renewable Feedstocks.

Sustainable Material Life Cycle Analysis

While a specific Life Cycle Assessment (LCA) for (Carboxymethoxy)succinic acid is not available, extensive LCAs for its precursor, succinic acid, provide critical insights into the potential environmental hotspots. These studies typically perform a cradle-to-gate analysis, comparing the conventional petrochemical route with various bio-based production scenarios.

Studies have shown that producing bio-succinic acid can significantly reduce greenhouse gas (GHG) emissions and fossil energy consumption compared to the petrochemical pathway. mdpi.com One analysis of a biorefinery producing succinic acid from sugarcane bagasse calculated GHG emissions of 1.39 kg CO2 eq. per kg of succinic acid. cranfield.ac.uk Another study comparing different feedstocks found that using Brazilian sugarcane was advantageous over other options like corn, minimizing impacts in a majority of assessed categories. mdpi.com

However, bio-based production is not without its environmental impacts. Key hotspots identified in LCAs of bio-succinic acid include:

Agricultural Stage: The cultivation of feedstocks like sugarcane or corn contributes significantly to impacts such as eutrophication and human toxicity due to the use of fertilizers and pesticides. mdpi.com

Downstream Processing: The purification of succinic acid from the fermentation broth can be energy and resource-intensive. mdpi.com

Table 3: Summary of Life Cycle Assessment Findings for Succinic Acid Production

| Feedstock/Process | Key Environmental Findings | Reference(s) |

| Sugarcane (Brazil) | Lower environmental impact in most categories compared to other scenarios. The agricultural stage (pesticides, fertilizers) is a significant hotspot. | mdpi.com |

| Corn | Can lead to increased emissions of dust and particulate matter. | mdpi.com |

| Sugarcane Bagasse | Calculated GHG emissions of 1.39 kg CO2 eq./kg SA. Electricity consumption is a major contributor to the impact. | cranfield.ac.uk |

| Glycerol (crude) | Identified as the most environmentally friendly feedstock in a comparative superstructure optimization study. | rsc.org |

| Petrochemical Route | Higher fossil depletion and GHG emissions compared to most bio-based routes. | mdpi.comcranfield.ac.uk |

Advanced Chemical Reactivity and Derivatization Studies of Carboxymethoxy Succinic Acid

Esterification and Amidation Reactions

The presence of three carboxylic acid groups allows (Carboxymethoxy)succinic acid to undergo esterification and amidation reactions to yield a variety of derivatives. The reactivity of each carboxyl group can be influenced by its position on the molecule. Analogous to other polycarboxylic acids like citric acid and 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA), the formation of mono-, di-, and tri-esters or amides is feasible, with reaction conditions dictating the degree of substitution. researchgate.netresearchgate.net

Esterification: Esterification can be achieved through various methods, including classic Fischer esterification with an alcohol in the presence of an acid catalyst, or through alternative pathways such as reaction with dialkylcarbonates in an alcohol-containing solvent. google.commsu.edu The reaction conditions, such as temperature and the choice of catalyst, can be optimized to control the extent of esterification. google.com Given the structural differences, the two carboxyl groups of the succinic acid moiety may exhibit different reactivity compared to the carboxymethyl group.

Amidation: Direct amidation of the carboxylic acid groups with primary or secondary amines is a viable route to synthesizing corresponding amides. This transformation can be challenging due to the formation of stable ammonium (B1175870) carboxylate salts. rsc.org However, modern synthetic protocols, including the use of catalysts like titanium tetrafluoride, silicon-based reagents, or thermal conditions with the removal of water, can facilitate high yields of amide products. rsc.orgorganic-chemistry.orgchemistryviews.org Gas-phase amidation using activating agents like Woodward's reagent K has also been demonstrated for carboxylic acids. nih.gov

The following table outlines potential esterification and amidation reactions:

| Reaction Type | Reactant | Conditions | Potential Product(s) |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) | Acid catalyst (e.g., H₂SO₄), Heat | Mono-, di-, and trimethyl esters |

| Esterification | Ethanol (C₂H₅OH) | Acid catalyst, Heat | Mono-, di-, and triethyl esters |

| Amidation | Ammonia (NH₃) | High temperature or catalyst | Mono-, di-, and triamides |

| Amidation | Benzylamine (C₆H₅CH₂NH₂) | Catalyst (e.g., TiF₄), Refluxing Toluene | N-benzyl substituted amides |

| Amidation | Morpholine (C₄H₉NO) | Catalyst, Heat | Morpholide amides |

Reduction and Oxidation Chemistry

Reduction: The three carboxylic acid functional groups of this compound can be reduced to primary alcohols. This transformation requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. britannica.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting acid and is immediately reduced further, making its isolation impossible under these conditions. savemyexams.com The complete reduction of this compound would yield a triol, 2-(2-hydroxyethoxy)butane-1,2,4-triol.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF) 2. Acidic workup (e.g., H₃O⁺) | 2-(2-hydroxyethoxy)butane-1,2,4-triol |

Oxidation: The oxidation of this compound is expected to proceed under relatively strong oxidizing conditions. Studies on other dicarboxylic acids show that oxidation, for instance in supercritical water or with hydrogen peroxide, can lead to the formation of lower molecular weight dicarboxylic acids and may be accompanied by decarboxylation. oup.comacs.org In biological systems, dicarboxylic acids are metabolized via peroxisomal β-oxidation. nih.govnih.gov For this compound, strong chemical oxidation would likely lead to the cleavage of C-C bonds and degradation of the molecule, potentially yielding smaller carboxylic acids like oxalic acid, malonic acid, or eventually carbon dioxide and water. The ether linkage may also be susceptible to oxidative cleavage.

Cyclization and Polymerization Behavior

Cyclization: The structure of this compound is conducive to intramolecular cyclization reactions. Similar to succinic acid, which forms succinic anhydride (B1165640) upon heating, the two carboxyl groups on the butanedioic acid backbone of the molecule can undergo dehydration to form a stable five-membered cyclic anhydride. youtube.compearson.comwikipedia.org This reaction is driven by the formation of a low-strain ring structure. Reaction with amines could similarly lead to the formation of a succinimide (B58015) ring. innovareacademics.in

Polymerization: With its three carboxylic acid groups, this compound can act as a trifunctional monomer in polymerization reactions. fiveable.me In step-growth polymerization with difunctional monomers such as diols or diamines, it can serve as a branching or cross-linking agent. rsc.org

With Diols: Reaction with diols (e.g., ethylene (B1197577) glycol) would lead to the formation of branched or cross-linked polyesters.

With Diamines: Reaction with diamines (e.g., hexamethylenediamine) would produce branched or cross-linked polyamides.

The introduction of this trifunctional monomer into a polymerization mixture allows for the creation of polymer networks with infinite molecular weight, transitioning from linear or branched structures to a cross-linked thermoset material. tandfonline.comrsc.org

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of this compound itself can be accomplished via the lanthanide-catalyzed addition of glycolate (B3277807) to maleate. rsc.orgcapes.gov.br Building upon this core structure, a wide array of novel derivatives can be synthesized through the reactions discussed in the preceding sections.

The primary routes for derivatization include:

Esterification and Amidation: Creating mono-, di-, or triesters and amides with various alcohols and amines.

Reduction: Forming the corresponding triol.

Cyclization: Producing internal anhydrides or imides.

Polymerization: Using it as a cross-linking monomer to build complex polymer architectures.

Salt/Complex Formation: Reacting with metal ions to form metal-organic frameworks or complexes, as is common for succinic acid and other carboxylates. espublisher.com

The characterization of these novel derivatives would rely on a suite of standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C): To determine the chemical structure and confirm the successful modification of the carboxyl groups. researchgate.net

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the appearance of ester or amide carbonyl bands and the disappearance of the broad carboxylic acid O-H stretch.

Mass Spectrometry (MS): To confirm the molecular weight of the new derivatives.

The following table summarizes some potential novel derivatives and their synthetic origins.

| Derivative Class | Description | Synthetic Precursors |

|---|---|---|

| Triesters | Fully esterified derivatives, potentially useful as plasticizers or solvents. | This compound + Alcohol (e.g., Butanol) |

| Polyamides | Cross-linked polymers with high thermal and mechanical stability. | This compound + Diamine (e.g., Ethylenediamine) |

| Cyclic Anhydride | An intramolecularly cyclized derivative, a reactive intermediate for further synthesis. | This compound + Heat/Dehydrating agent |

| Triol | A polyol derivative, potentially useful as a monomer for polyurethanes or polyesters. | This compound + LiAlH₄ |

Applications of Carboxymethoxy Succinic Acid in Engineered Systems and Materials Science

Polymeric Materials and Bioplastics Development

The drive for sustainable alternatives to petroleum-based plastics has intensified research into bio-based monomers. Succinic acid is a prominent example, serving as a foundational component for various biopolymers. fraunhofer.demdpi.com While direct polymerization of (Carboxymethoxy)succinic acid is not yet widely documented, its structural attributes and the precedent set by its parent compound suggest considerable potential.

Incorporation into Sustainable Polymer Backbones and Copolymers

Succinic acid is a key monomer in the production of poly(butylene succinate) (PBS), a biodegradable polyester (B1180765) with properties comparable to polypropylene. mdpi.comresearchgate.net The synthesis typically involves a polycondensation reaction between succinic acid and 1,4-butanediol (B3395766). mdpi.com This process has been adapted to use bio-based succinic acid derived from the fermentation of renewable resources, leading to the creation of "Green Sustainable Plastics". fraunhofer.de

While this compound is not commonly used as a primary monomer, related research shows the use of succinic acid derivatives to modify existing biopolymers. For instance, succinoyl carboxymethyl cellulose (B213188) (SCMC) has been synthesized by reacting succinic acid with carboxymethyl cellulose (CMC), a polymer derived from natural cellulose. researchgate.net This modification introduces succinate (B1194679) groups onto the cellulose backbone, altering its properties and creating new functional materials. researchgate.networldresearchersassociations.com The presence of three carboxylic acid groups in this compound suggests it could act as a cross-linking agent or a specialty monomer to introduce specific functionalities and branching into polymer chains, enhancing properties like hydrophilicity or adhesion.

Role in Biodegradable Material Design and Performance

A polymer's biodegradability is largely determined by its chemical structure. The ester bonds in polyesters like PBS are susceptible to hydrolysis, a key step in biodegradation, which can be facilitated by microbial enzymes. mdpi.comresearchgate.net The inclusion of monomers derived from natural metabolic pathways, such as succinic acid, can enhance the rate of degradation. bsz-bw.de

Incorporating this compound into a polymer backbone would introduce both ester and ether linkages. These functional groups are generally more susceptible to hydrolytic and enzymatic cleavage than the carbon-carbon backbones of conventional plastics. This makes it a promising component for designing fully biodegradable materials. nih.govbohrium.com The goal is to create polymers that not only perform their intended function but also break down into harmless substances like carbon dioxide and water in a composting environment, mitigating plastic pollution. mdpi.com

Fabrication of Functional Polymeric Architectures

Functional polymeric architectures are materials with precisely controlled structures designed for specific, advanced applications. The multi-functional nature of molecules like succinic acid makes them suitable for building complex, non-linear polymer structures. Research has demonstrated the synthesis of dendritic macromolecules—highly branched, tree-like polymers—using succinic acid as a core building block, combined with polyethylene (B3416737) glycol (PEG) and glycerol. nih.gov These dendritic structures have been developed for use as tissue adhesives. nih.gov

Given that this compound possesses three carboxyl groups, it is an excellent candidate for creating such branched and functional architectures. These reactive sites allow for the attachment of multiple polymer chains or other functional molecules, leading to the fabrication of materials like star polymers or hyperbranched polymers. Furthermore, the ability to functionalize DNA strands with carboxylic acid groups for subsequent polymer conjugation highlights a strategy where a molecule like this compound could serve as a versatile linker in the synthesis of advanced DNA-polymer conjugates for diagnostic or therapeutic applications. acs.org

Environmental Remediation and Metal Sequestration Technologies

The accumulation of heavy metals in soil and water is a significant environmental problem. This compound belongs to a class of compounds known as chelating agents, which can bind to metal ions and are being investigated for environmental cleanup.

Mechanisms of Heavy Metal Ion Chelation and Complexation

Chelation is a specific type of complexation where a ligand, or chelating agent, forms multiple bonds with a single central metal ion, creating a stable, ring-like structure called a chelate. mdpi.com this compound is structurally equipped for this role. Its three carboxyl groups (-COOH) and one ether oxygen (-O-) can act as electron-pair donors (Lewis bases).

In an aqueous solution, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). These negatively charged groups, along with the lone electron pairs on the ether oxygen, can coordinate with a positively charged heavy metal ion (e.g., Pb²⁺, Cu²⁺, Fe³⁺). This process sequesters the metal ion within a stable, water-soluble complex. mdpi.commdpi.com The formation of these soluble complexes is crucial for remediation, as it mobilizes the otherwise soil-bound metals, allowing them to be washed away or taken up by plants. The stability of these metal-chelant complexes is a key indicator of a chelating agent's effectiveness. While specific data for this compound is limited, data for structurally similar biodegradable chelants like GLDA and HIDS demonstrate strong complexation with heavy metals.

Table 1: Comparative Stability Constants (log KML) of Biodegradable Chelants with Iron (Fe³⁺) and Chromium (Cr³⁺) This table presents data for related aminopolycarboxylate chelants to illustrate the typical binding affinities of this class of compounds.

| Chelating Agent | Metal Ion | Stability Constant (log KML) at I=0.1 M |

| GLDA | Fe³⁺ | 15.27 |

| HIDS | Fe³⁺ | 14.96 |

| GLDA | Cr³⁺ | 13.77 |

| HIDS | Cr³⁺ | 12.67 |

Data sourced from a study on the complex formation equilibria of GLDA and HIDS in aqueous solution. acs.org

Research on Efficacy in Contaminated Soil and Water Systems

Soil washing is a remediation technique where contaminated soil is treated with a liquid solution to remove pollutants. Biodegradable chelating agents are of great interest as they offer an environmentally friendly alternative to persistent agents like EDTA, which can cause secondary pollution. researchgate.net Low-molecular-weight organic acids (LMWOAs), including succinic acid, have been shown to be effective in mobilizing heavy metals from soil through mechanisms like acid dissolution and complexation. mdpi.com

Research on biodegradable aminopolycarboxylate chelants shows a direct relationship between the metal-chelant stability constant and the efficiency of metal extraction from soil. researchgate.net This suggests that this compound, with its strong chelating structure, would be effective in such applications. Studies on related LMWOAs have quantified their ability to remove metals from contaminated soil, providing a benchmark for expected performance. For example, various organic acids have been tested for their ability to remove antimony (Sb), with results showing significant removal efficiencies.

Table 2: Research Findings on Heavy Metal Removal from Contaminated Soil using Low-Molecular-Weight Organic Acids (LMWOAs) This table shows the removal efficiency of Antimony (Sb) by various LMWOAs, including succinic acid, under specific experimental conditions.

| Washing Agent (0.1 mol/L) | Pollutant | Soil Type | Removal Efficiency (%) |

| Oxalic Acid | Antimony (Sb) | Contaminated Soil | 58.88% |

| Etidronic Acid (HEDP) | Antimony (Sb) | Contaminated Soil | 42.24% |

| Citric Acid | Antimony (Sb) | Contaminated Soil | 38.82% |

| Malic Acid | Antimony (Sb) | Contaminated Soil | 37.67% |

| Tartaric Acid | Antimony (Sb) | Contaminated Soil | 37.46% |

| Succinic Acid | Antimony (Sb) | Contaminated Soil | ~31-38% * |

*Approximate range for succinic acid is inferred from graphical data and its classification among other LMWOAs in the study. mdpi.com

These findings support the potential of this compound as an effective agent for soil and water remediation, combining the benefits of efficient metal chelation with the crucial advantage of biodegradability.

Adsorbent and Remediation Material Development

This compound and related polycarboxylic acids are significant in the development of advanced adsorbent materials for environmental remediation. ontosight.ai Their molecular structure, featuring multiple carboxyl groups, makes them effective chelating agents capable of binding with heavy metal ions. mdpi.com Research has focused on modifying natural polymers like cellulose and starch with compounds similar to this compound to create bio-based adsorbents. researchgate.netconicet.gov.ar These modifications aim to increase the number of active binding sites on the material's surface, thereby enhancing its capacity to remove pollutants from contaminated water. researchgate.net

The primary mechanism involves the carboxyl groups (-COOH) on the adsorbent material, which can deprotonate to form carboxylate ions (-COO⁻). These negatively charged sites have a strong affinity for positively charged heavy metal ions (like Pb²⁺, Cu²⁺, and Cd²⁺), sequestering them from the solution through electrostatic attraction and chelation. nih.gov

Studies have demonstrated the effectiveness of these functionalized materials. For instance, modifying sugarcane bagasse, a fibrous agricultural waste product, with succinic anhydride (B1165640) (a related dicarboxylic acid anhydride) has been shown to create an effective adsorbent for chromium removal. biomedres.usiwaponline.com One study reported a removal rate of 92% for chromium at an optimal pH of 2. biomedres.usiwaponline.com Similarly, cellulose nanocrystals functionalized with succinic acid groups have shown a significantly enhanced ability to bind with lead and cadmium ions. researchgate.net Research into succinylated carboxymethyl starch also showed its potential as an adsorbent for removing phenol (B47542) from aqueous solutions. researchgate.net The development of such materials is a key area of research for treating industrial wastewater and remediating contaminated sites. ontosight.aioregonstate.edu

Table 1: Performance of Succinic Acid-Modified Adsorbents for Heavy Metal Removal This table is generated based on data from related succinic acid-modified materials to illustrate the principle, as specific data for this compound was not detailed in the search results.

| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference Finding |

|---|---|---|---|---|

| Succinic Acid-Modified Sugarcane Bagasse | Chromium (Cr) | Not specified, but 92% removal rate | 2.0 | Modification with succinic acid enhances the removal of heavy metals like chromium from wastewater. biomedres.usiwaponline.com |

| Succinylated Cellulose | Lead (Pb) | 500.0 | ~6.0 | Demonstrates very high adsorption capacity for lead ions. mdpi.com |

| Succinylated Cellulose | Cadmium (Cd) | 256.4 | ~6.0 | Effective in sequestering cadmium ions from aqueous solutions. mdpi.com |

| Succinylated Cellulose | Copper (Cu) | 185.2 | ~6.0 | Shows significant capacity for copper ion adsorption. mdpi.com |

| Sodium Succinylated Cellulose Nanocrystals (NaSCNCs) | Lead (Pb) | 465.1 | >5.0 | Nanocrystal modification significantly boosts surface area and adsorption sites for lead. researchgate.net |

| Sodium Succinylated Cellulose Nanocrystals (NaSCNCs) | Cadmium (Cd) | 344.8 | >5.0 | High uptake of cadmium ions is observed with the functionalized nanocrystals. researchgate.net |

Detergent and Cleaning Formulations Research

In detergent formulations, this compound (CMOS) functions as an organic builder and a potent sequestering agent. googleapis.comepa.gov Builders are crucial components in detergents that enhance cleaning performance primarily by counteracting the effects of water hardness. waterlinepublication.org.uk Water hardness is caused by the presence of dissolved mineral ions, mainly calcium (Ca²⁺) and magnesium (Mg²⁺). These ions can react with surfactant molecules to form insoluble precipitates, which reduces cleaning efficiency and can deposit on fabrics. acs.org

The role of this compound and similar polycarboxylates extends beyond simple water softening to preventing encrustation on fabrics. Encrustation is the buildup of inorganic salts, such as calcium carbonate, on textile fibers, which leads to fabric stiffness, discoloration, and degradation over time. euzepa.eu

The mechanisms involved include:

Threshold Effect : Polycarboxylates like CMOS can inhibit the growth of salt crystals even when used at substoichiometric concentrations (i.e., at levels lower than what would be required for full sequestration). euzepa.eu They adsorb onto the active growth sites of the nascent crystals, distorting the crystal lattice and preventing further precipitation. euzepa.eu

Dispersion : These polymers help to keep insoluble particles suspended in the wash liquor, preventing them from redepositing onto fabrics. euzepa.eu By adsorbing onto the surface of particles, they impart a negative charge, causing the particles to repel each other and remain dispersed.

Improved Dirt-Carrying Capacity : By preventing mineral precipitation and keeping particles suspended, CMOS enhances the dirt-carrying capacity of the wash liquor, ensuring that removed soils and mineral complexes are washed away during the rinse cycle rather than depositing on the clean fabrics. google.com

The environmental concerns associated with phosphate (B84403) builders, particularly their role in eutrophication of water bodies, have driven research into biodegradable, phosphate-free alternatives. euzepa.eu this compound has been extensively tested as a potential substitute for phosphates in heavy-duty detergents. epa.gov

Performance evaluations show that CMOS is a highly effective builder, with a building power that is considered stronger than sodium citrate, another common phosphate replacement, especially when used with the most common types of surfactants. epa.gov While generally not as potent as sodium tripolyphosphate (STPP), it represents an environmentally acceptable and high-performing alternative. epa.govgoogle.com In phosphate-free formulations containing zeolite, another common builder, the addition of polycarboxylates has been shown to be significantly more effective than using zeolite alone, leading to the dominant builder system in many modern detergents. euzepa.eu These systems often demonstrate excellent performance, sometimes proving superior to older phosphate-based systems under specific conditions. euzepa.eu

Table 2: Comparative Builder Performance in Detergent Systems This table provides a qualitative comparison based on findings from research into phosphate-free detergents.

| Builder | Type | Relative Building Power | Key Research Finding |

|---|---|---|---|

| Sodium Tripolyphosphate (STPP) | Phosphate | Very High | The historical benchmark for performance, but has significant environmental drawbacks. epa.goveuzepa.eu |

| This compound (CMOS) | Organic Polycarboxylate | High | Considered a strong builder, more effective than citrate, and an environmentally acceptable phosphate substitute. epa.gov |

| Citric Acid (as Sodium Citrate) | Organic Polycarboxylate | Moderate to High | A widely used biodegradable builder, but generally less potent than CMOS. googleapis.comepa.gov |

| Zeolite A | Inorganic | Good | Effective at calcium ion exchange but works best in combination with a polycarboxylate co-builder. euzepa.eu |

| Polyacrylates | Polymeric Carboxylate | High | Highly effective for anti-encrustation and dispersion, often used as a co-builder with Zeolite A. euzepa.eu |

Mechanisms of Anti-Encrustation in Fabric Care Systems

Agricultural Chemistry Research

While direct research on this compound for plant growth is limited in the provided search results, extensive studies on succinic acid itself and related carboxyl-containing compounds highlight their significant role in plant physiology. diveevo.dewellyoutech.comemu.ee Succinic acid is a natural organic compound and an important intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in plants. wellyoutech.com

Research on succinic acid has shown it can act as a plant growth stimulator by:

Enhancing Metabolism : It can enhance plant respiratory metabolism and improve the efficiency of photosynthesis. wellyoutech.com

Promoting Root Development : Application of succinic acid can promote the development of plant roots, which improves the uptake of water and essential nutrients from the soil. wellyoutech.com

Increasing Stress Resistance : It can help plants better withstand environmental stresses such as drought, soil salinity, and temperature fluctuations. diveevo.dewellyoutech.com

Improving Nutrient Bioavailability : In the rhizosphere (the soil region around plant roots), the secretion of organic acids like succinic acid can lower soil pH and chelate metal nutrients, increasing their solubility and availability for plant uptake. nih.gov

A study on the phytoremediation of cadmium-contaminated soil found that the application of water-soluble carboxymethyl chitosan (B1678972) (a related functionalized polymer) promoted plant growth and also stimulated the roots to secrete organic acids, including succinic acid, malic acid, and acetic acid. nih.gov This secretion improved the bioavailability of cadmium in the soil, demonstrating how these compounds modulate the root-soil environment. nih.gov Another study on lettuce grown in a hydroponic system showed that adding succinic acid to the nutrient solution increased leaf surface area, biomass accumulation, and photosynthetic activity. emu.ee

Investigations into Crop Yield Enhancement Strategies

Research into succinic acid, the parent compound of this compound, has identified it as a multifunctional plant growth regulator capable of significantly improving crop growth. wellyoutech.com As an important intermediate in the tricarboxylic acid (TCA) cycle, succinic acid can enhance plant respiratory metabolism and improve the efficiency of photosynthesis. wellyoutech.com This metabolic boost promotes the development of plant roots, which in turn improves the absorption of water and nutrients from the soil. wellyoutech.com

Furthermore, succinic acid has been shown to enhance the stress resistance of crops. wellyoutech.com It can induce plants to produce stress-related enzymes, improving their tolerance to environmental challenges such as drought, salinity, and low temperatures. wellyoutech.com By reducing the reactive oxygen species produced under oxidative stress, it also helps improve the disease resistance of plants. wellyoutech.com The strategies for its application in agriculture provide a framework for investigating derivatives like this compound for similar or enhanced effects.

Table 1: Agricultural Application Methods for Succinic Acid

| Application Method | Concentration Ratio | Usage Notes | Reported Effect |

|---|---|---|---|

| Foliar Spray | 0.01% - 0.05% (100-500 ppm) | Apply during vegetative growth or early flowering. Avoid high temperatures. | Promotes leaf photosynthesis, enhances stress resistance, and increases crop yield. wellyoutech.com |

Industrial Chemical Intermediate Research

Succinic acid is recognized as a key C4 platform chemical, serving as a precursor for a multitude of high-value and specialty chemicals. mdpi.comfrontiersin.org Its versatility makes it a foundational block for producing compounds used across various industries. mdpi.com The chemical synthesis of these fine chemicals often involves processes like hydrogenation, dehydration, and esterification, for which succinic acid is an ideal starting material. mdpi.comwikipedia.org

Derivatives of succinic acid are central to the production of biodegradable polymers, most notably polybutylene succinate (PBS), which is synthesized via polycondensation of succinic acid and 1,4-butanediol (BDO). mdpi.comfrontiersin.org The growing demand for sustainable and bio-based materials has driven research into microbial fermentation methods to produce succinic acid from renewable biomass, such as sugarcane bagasse and corn fiber. frontiersin.orgresearchgate.net As a derivative, this compound is part of this family of compounds with potential as a specialized intermediate in multi-step chemical syntheses for creating complex molecules. cabb-chemicals.com

Table 2: Key Chemicals Derived from Succinic Acid

| Derived Chemical | Chemical Class / Type | Common Application Area |

|---|---|---|

| 1,4-Butanediol (BDO) | Diol | Production of plastics, elastic fibers, and polyurethanes. mdpi.comwikipedia.org |

| Tetrahydrofuran (THF) | Heterocyclic Ether | Industrial solvent and precursor to polymers. mdpi.comwikipedia.org |

| Gamma-Butyrolactone (GBL) | Lactone / Solvent | Used as a solvent and in the production of other chemicals. frontiersin.org |

| Adipic Acid | Dicarboxylic Acid | Precursor for the production of nylon. frontiersin.org |

| Polybutylene Succinate (PBS) | Biodegradable Polymer | Bioplastics, packaging, and agricultural films. mdpi.comfrontiersin.org |

| N-methyl-pyrrolidone (NMP) | Solvent | Electronics industry, petrochemical processing. mdpi.com |

In the cosmetics and personal care industry, succinic acid is emerging as a promising multi-functional ingredient. acef.itcosmoprof-asia.com Traditionally produced from fossil fuels, the advent of affordable and sustainable bio-based succinic acid has spurred its adoption in green cosmetic formulations. acef.itcosmoprof-asia.com It is also used as an intermediate to manufacture other cosmetic raw materials like emollients, surfactants, and emulsifiers. acef.it

Succinic acid is valued for several properties beneficial for skin care. businesswire.com It functions as an effective antimicrobial agent, a pH regulator, and a chelating agent that can replace less desirable ingredients like EDTA. knowde.com Its gentle exfoliating properties make it suitable for a variety of skin types, including sensitive skin. knowde.com Furthermore, it is recognized for its role in anti-acne treatments, sebum control, and pore reduction, contributing to clearer and more radiant skin. knowde.com The development of functional ingredients often involves modifying core molecules like succinic acid to create derivatives such as this compound, which may offer enhanced solubility or targeted efficacy for specific cosmetic applications. acef.it

Table 3: Functions of Succinic Acid in Cosmetic Formulations

| Functional Category | Specific Benefit | Application in Products |

|---|---|---|

| Antimicrobial Agent | Acts as a preservative booster, inhibits microbial growth. | Used to enhance the stability and safety of formulations. acef.itacef.it |

| Skin Conditioning Agent | Gentle exfoliation (peeling), helps refine pores. | Included in cleansers, serums, and treatments for acne-prone skin. knowde.com |

| pH Regulator | Adjusts and buffers the pH of cosmetic products. | Ensures product stability and compatibility with skin's natural pH. acef.itknowde.com |

| Sebum Control | Helps to control excess oil production. | Formulations for oily and combination skin types. knowde.com |

| Anti-Aging Agent | Potential antioxidant properties and support for cellular renewal. | Serums and creams targeting signs of aging. acef.itbusinesswire.com |

Environmental Fate, Degradation, and Sustainability Assessment of Carboxymethoxy Succinic Acid

Biodegradation Pathways and Mechanisms

The complete biodegradation of an organic compound involves its mineralization by microorganisms into carbon dioxide, water, and mineral salts. The structure of (Carboxymethoxy)succinic acid, featuring both ether and carboxylate groups, influences its susceptibility to microbial attack.

Specific data on the environmental persistence of this compound in compartments such as soil, water, and sediment are limited in publicly available literature. However, general statements suggest it is biodegradable, though further research is noted as necessary to fully understand its environmental impact. ontosight.ai

The environmental fate of such chemicals is a significant concern, as persistent chelating agents can mobilize heavy metals from sediments and soils, potentially impacting water sources. acs.orgscielo.br For instance, the widely used chelating agent EDTA (ethylenediaminetetraacetic acid) is known for its persistence in the environment and poor biodegradability under many conditions. scielo.brresearchgate.net

In contrast, this compound belongs to the broader class of polycarboxylates. This class of compounds generally exhibits poor biodegradability. wikipedia.orgatamankimya.com When processed in sewage treatment plants, polycarboxylate polymers tend to adsorb to sewage sludge rather than being fully degraded. wikipedia.orgheraproject.com This suggests that while the parent succinic acid is readily biodegradable, the addition of the carboxymethoxy group may increase its environmental persistence.

Table 1: Comparative Biodegradability of Related Chelating Agents

| Compound/Class | General Biodegradability Profile | Key Considerations |

| This compound | Considered biodegradable, but more research is needed. ontosight.ai | As a polycarboxylate, may exhibit persistence. wikipedia.orgatamankimya.com |

| Polyacrylates | Poorly biodegradable. wikipedia.org | Removed from wastewater primarily through adsorption to sludge. heraproject.com |

| Polyaspartic acid | Good biodegradability. wikipedia.org | Performance as a chelator is lower than polyacrylates; contains nitrogen, which can contribute to eutrophication. wikipedia.org |

| EDTA | Poorly biodegradable and persistent in many environments. scielo.brresearchgate.net | Can mobilize heavy metals from sediments. acs.orgscielo.br |

Detailed microbial degradation studies and specific biotransformation pathways for this compound are not extensively documented in the reviewed scientific literature. For related compounds, degradation often involves enzymatic action. For example, the bioplastic poly(butylene succinate) (PBS) is hydrolyzed by microbial enzymes like lipases and cutinases to release its monomers, 1,4-butanediol (B3395766) and succinic acid. The released succinic acid then enters the tricarboxylic acid (TCA) cycle to be fully metabolized. google.com

The degradation of some complex organic molecules can begin with the cleavage of ether or amide bonds. nih.gov It is plausible that the microbial degradation of this compound, if it occurs, would involve an initial enzymatic cleavage of the ether linkage to separate the molecule into glycolic acid and succinic acid, both of which are generally readily biodegradable. However, without specific studies, this remains a hypothetical pathway.

Assessment of Environmental Persistence in Various Compartments

Environmental Impact Assessment Methodologies (excluding toxicity profiles)

To evaluate the environmental footprint of a chemical like this compound, standardized assessment methodologies are employed. These frameworks provide a structured way to quantify potential environmental impacts throughout a product's life cycle.

A primary methodology is the Life Cycle Assessment (LCA) . An LCA is a cradle-to-gate or cradle-to-grave analysis that evaluates the environmental impacts associated with all stages of a product's life. For a chemical, this includes raw material extraction, chemical synthesis, transportation, use, and final disposal or recycling. LCAs for succinic acid, the precursor to this compound, have been conducted using the ReCiPe methodology, which assesses a range of impact categories. mdpi.comresearchgate.net These categories include:

Global Warming Potential (GWP)

Ozone Depletion Potential (ODP)

Acidification Potential (AP)

Eutrophication Potential (EP)

Fossil Depletion (FD)

Metal Depletion (MD)

Another approach is a criteria-based assessment, such as the one developed by the U.S. Environmental Protection Agency's (EPA) Design for the Environment (DfE) program for chelating agents. epa.gov This framework evaluates chemicals against a set of human and environmental health attributes. Key environmental criteria include:

Persistence: Chemicals are assessed for their biodegradability. To meet the criteria, a chemical must not be persistent.

Aquatic Toxicity: The assessment considers acute and chronic toxicity to fish, aquatic invertebrates, and algae.

Degradation Products: The potential for degradation products to be more hazardous than the parent compound is also evaluated. epa.gov

These methodologies provide a comprehensive framework for quantifying and comparing the environmental burdens of different chemicals and their production processes.

Adherence to Green Chemistry Principles in Production and Application

The production of this compound can be analyzed through the lens of the 12 Principles of Green Chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgmcgill.ca

The synthesis of this compound involves two key parts: the production of the succinic acid backbone and the subsequent etherification.

Theoretical and Computational Investigations of Carboxymethoxy Succinic Acid

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. For (Carboxymethoxy)succinic acid, these studies focus on identifying the most stable geometric conformations and understanding its electronic properties.

Due to the torsional freedom around its single bonds, the molecule can exist in several conformations. rsc.org Computational studies on the related succinic acid molecule have shown a preference for a "gauche" conformation over a "trans" arrangement in the gas phase, a phenomenon influenced by intramolecular forces. rsc.org Similar calculations for this compound would determine its preferred three-dimensional structure, which is crucial for understanding its interaction with other molecules.

Key electronic properties are investigated through Frontier Molecular Orbital (FMO) analysis. nih.gov This involves calculating the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For instance, quantum-chemical analysis of succinic acid has determined its HOMO-LUMO gap to be approximately 5.199 eV. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich regions (negative potential), typically around the oxygen atoms of the carboxyl groups, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as in an aqueous solution, providing insights into its interactions with solvent molecules and other solutes. mdpi.com These simulations model the movement of atoms over time based on classical mechanics, revealing dynamic processes like hydrogen bonding and aggregation. mdpi.com

Given its multiple carboxyl and ether groups, this compound is expected to form extensive hydrogen bond networks with water molecules. libretexts.org MD simulations can quantify these interactions, determining the average number of hydrogen bonds and their lifetimes, which govern the molecule's solubility and hydration shell structure.

Simulations can also model the aggregation behavior of the acid, particularly at interfaces. mdpi.com Studies on similar succinic acid derivatives have used MD to analyze their arrangement at oil-water interfaces, showing how they orient themselves and form aggregates. mdpi.com For carboxylic acids, whose charge state is pH-dependent, constant-pH MD simulations are a particularly advanced technique that allows for the dynamic protonation and deprotonation of the acid groups during the simulation, providing a more realistic model of its behavior under varying pH conditions. researchgate.net

Computational Modeling of Metal Chelation Dynamics and Stoichiometry

The structure of this compound, featuring multiple carboxylic acid groups and ether oxygens, makes it an effective chelating agent for metal ions. researchgate.netuni-halle.de Computational modeling, especially using DFT, is used to investigate the thermodynamics and structural aspects of metal complex formation. researchgate.net

Studies on the analogous compound poly(epoxy succinic acid) (PESA) provide a template for understanding this behavior. researchgate.net DFT calculations have been used to determine the complexation energies and preferred coordination geometries for various divalent and trivalent metal ions. researchgate.net These studies show that PESA can effectively chelate metal ions using a combination of its carboxylate oxygens and ether oxygens. researchgate.net

For example, with Ca²⁺, PESA was found to form a 6-coordinated complex involving three carboxylate oxygens, two ether oxygens, and one hydroxyl oxygen. researchgate.net In contrast, other metals like Mg²⁺, Mn²⁺, and Fe³⁺ favored a 5-coordinated geometry with four carboxylate oxygens and one ether oxygen. researchgate.net The calculated complexation energies reveal the strength and selectivity of the ligand for different metals. researchgate.net Such computational approaches can establish the stoichiometry of the most stable metal-ligand complexes.

Table 2: Computationally Modeled Metal Chelation by a this compound Analogue (PESA)

| Metal Ion | Favored Coordination Number | Coordinating Atoms | Relative Efficacy |

|---|---|---|---|

| Ca²⁺ | 6 | Carboxylate Oxygens, Ether Oxygens, Hydroxyl Oxygen | High |

| Mg²⁺ | 5 | Carboxylate Oxygens, Ether Oxygen | Moderate |

| Mn²⁺ | 5 | Carboxylate Oxygens, Ether Oxygen | Moderate |

| Fe³⁺ | 5 | Carboxylate Oxygens, Ether Oxygen | High |

Data derived from findings on the analogous compound poly(epoxy succinic acid) (PESA) as detailed in related research. researchgate.net

Prediction of Environmental Behavior and Degradation Pathways

Computational models are increasingly used to predict the environmental fate of chemical compounds, offering a way to assess persistence, mobility, and potential degradation products. whiterose.ac.uk For this compound, these models can estimate key environmental parameters and forecast its likely degradation pathways.

Quantitative Structure-Activity Relationship (QSAR) models and other predictive software can estimate properties relevant to environmental behavior. This includes soil sorption coefficients, which indicate the likelihood of the compound binding to soil particles, and biodegradability. whiterose.ac.uk For example, computational tools can assess the likelihood of microbial degradation by identifying structural motifs susceptible to enzymatic attack. whiterose.ac.uk The presence of multiple carboxyl groups and an ether linkage in this compound suggests it could be susceptible to biodegradation, as these are common functionalities in natural metabolic pathways. nih.gov

Modeling can also predict abiotic degradation pathways, such as photolysis or hydrolysis. whiterose.ac.uk While direct computational studies on the degradation of this compound are not widely available, studies on the radiolysis of succinic acid have identified potential breakdown products, including the formation of dimers like 1,2,3,4-butanetetracarboxylic acid, indicating that C-C bond formation can be a pathway under certain energetic conditions. researchgate.net Computational toxicology tools can further assess the potential environmental risks of the parent compound and its predicted degradation products. acs.org

Table 3: Types of Computational Predictions for Environmental Fate

| Prediction Type | Information Provided | Relevance for this compound |

|---|---|---|

| Biodegradation Models (e.g., BIOWIN) | Predicts the likelihood and rate of microbial degradation in soil and water. whiterose.ac.uk | Assesses persistence in the environment. |

| Soil Sorption Coefficient (Koc) | Estimates mobility in soil and potential for leaching into groundwater. whiterose.ac.uk | Determines environmental distribution. |

| Photodegradation Modeling | Predicts breakdown due to light absorption. whiterose.ac.uk | Evaluates fate in sunlit surface waters and the atmosphere. |

| Ecotoxicity Prediction | Estimates potential harm to aquatic life or other organisms. acs.org | Assesses environmental risk profile. |

Future Research Directions and Emerging Areas for Carboxymethoxy Succinic Acid

Development of Novel Biorefinery Concepts for Integrated Production

The future of (Carboxymethoxy)succinic acid production is intrinsically linked to the advancement of biorefinery concepts. These integrated facilities aim to efficiently convert biomass into a portfolio of valuable products, including biofuels and chemicals, thereby maximizing resource utilization and economic viability. numberanalytics.comresearchgate.net

Research is actively pursuing the development of robust microbial hosts and optimized fermentation processes to enhance the yield and productivity of bio-based succinic acid, the precursor to this compound. frontiersin.org A significant focus is on utilizing low-cost, renewable feedstocks such as lignocellulosic biomass from agricultural and forestry wastes. frontiersin.orgnih.gov The development of efficient pretreatment and hydrolysis technologies is crucial for breaking down this complex biomass into fermentable sugars. nih.govmdpi.com

Key Research Areas in Biorefinery Integration:

| Research Area | Description | Key Objectives |

| Feedstock Valorization | Utilizing diverse and abundant non-food biomass, including agricultural residues (e.g., corn stover, sugarcane bagasse) and food waste (e.g., bakery waste), as a source for succinic acid production. frontiersin.orgnih.govrsc.orgresearchgate.netmdpi.com | Reduce reliance on petrochemical feedstocks and lower production costs. mdpi.com |

| Advanced Fermentation | Developing genetically engineered microorganisms and optimizing fermentation conditions to improve succinic acid titers, yields, and productivities. frontiersin.orgrsc.org | Enhance the efficiency and economic feasibility of the bioproduction process. mdpi.com |

| Integrated Processes | Designing biorefineries that co-produce succinic acid with other valuable products, such as biofuels and other platform chemicals, from the same feedstock. numberanalytics.comresearchgate.net | Maximize the value derived from biomass and improve overall process economics. |

| CO2 Utilization | Incorporating CO2 as a co-substrate in the fermentation process to increase succinic acid yields and contribute to carbon capture and utilization (CCU) strategies. ucm.esfrontiersin.org | Develop more sustainable and environmentally friendly production pathways. mdpi.com |

Exploration of Advanced Functional Materials Based on this compound

The unique chemical structure of this compound, featuring multiple carboxylic acid groups, makes it an excellent building block for the synthesis of advanced functional materials. fluorochem.co.uk Its potential applications span a wide range of fields, from biomedical devices to high-performance polymers.

One of the most promising areas of research is the development of biodegradable polymers and polyesters derived from this compound. ucm.esfraunhofer.de These materials offer a sustainable alternative to conventional plastics derived from fossil fuels. mdpi.com For example, polybutylene succinate (B1194679) (PBS), a biodegradable polymer derived from succinic acid, is gaining attention as a potential substitute for plastics in packaging and other applications. mdpi.com Research is focused on tailoring the properties of these polymers by modifying their chemical structure to achieve desired characteristics such as strength, flexibility, and degradation rate. fraunhofer.de

This compound and its derivatives are also being explored for their potential in creating functional surfaces with properties like self-cleaning, self-healing, and antimicrobial activity. bcmaterials.netcsir.co.za In the biomedical field, these compounds are being investigated for use in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical implants. researchgate.netd-nb.inforesearchgate.net The ability to functionalize polymers with this compound opens up possibilities for creating materials with specific biological activities. csir.co.za

Potential Applications of this compound-Based Materials:

| Application Area | Material Type | Desired Functionality |

| Biomedical | Biodegradable polymers, hydrogels, nanomicelles | Drug delivery, tissue engineering, medical implants. researchgate.netd-nb.inforesearchgate.netnih.gov |

| Packaging | Bio-based and biodegradable polyesters | Sustainable alternative to petroleum-based plastics. mdpi.comfraunhofer.de |

| Coatings | Functionalized polymers | Self-cleaning, antimicrobial, and anti-fouling surfaces. bcmaterials.netcsir.co.za |

| Agriculture | Controlled-release fertilizers, biodegradable mulching films | Improved nutrient delivery and reduced environmental impact. mdpi.comcsir.co.za |

Integration into Circular Economy Models and Waste Valorization

The production and use of this compound are well-aligned with the principles of a circular economy, which emphasizes the minimization of waste and the maximization of resource utilization. nih.govmdpi.com A key aspect of this is the valorization of waste streams as feedstocks for chemical production.

Significant research has demonstrated the feasibility of producing succinic acid, the precursor to this compound, from various organic wastes, including food waste, agricultural residues, and municipal biowaste. rsc.orgresearchgate.netmdpi.comscipedia.com This approach not only provides a low-cost and renewable source of carbon but also helps to address the environmental challenges associated with waste disposal. scipedia.com For instance, studies have successfully used bakery waste and the organic fraction of household kitchen waste to produce succinic acid through fermentation. rsc.orgresearchgate.netmdpi.com

The integration of succinic acid production into waste treatment facilities, such as biogas plants, offers a promising pathway for creating circular bio-based systems. mdpi.com In such a model, the organic waste is first used to produce valuable chemicals like succinic acid, and the remaining residues can then be converted into biogas, further maximizing resource recovery. mdpi.com This cascading use of biomass is a core principle of the circular bioeconomy. mdpi.com

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering

The full realization of the potential of this compound will require a highly collaborative and cross-disciplinary research approach. The complex challenges and opportunities associated with its production and application necessitate expertise from chemistry, materials science, and environmental engineering. mamaself.eutrentu.cahrbeu.edu.cn

Chemists will play a crucial role in developing efficient and selective catalytic processes for the conversion of succinic acid to this compound and for the synthesis of novel polymers and functional materials. uni-halle.de Materials scientists will focus on characterizing the physical and chemical properties of these new materials and exploring their performance in various applications. trentu.cahrbeu.edu.cn This includes understanding structure-property relationships to design materials with tailored functionalities. trentu.ca

Environmental engineers will be essential for developing and optimizing the upstream biorefinery processes for sustainable succinic acid production. ucm.es This includes process modeling, life cycle assessment, and ensuring the environmental compatibility of the entire production chain. ucm.esrsc.org The integration of these disciplines will be critical for overcoming the technical and economic hurdles and for accelerating the transition of this compound-based technologies from the laboratory to the market. frontiersin.org

Q & A

Q. What analytical techniques are recommended for quantifying (Carboxymethoxy)succinic acid in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise quantification due to its high sensitivity and specificity. This method effectively isolates the compound from complex matrices like cell lysates or fermentation broths, minimizing interference from co-eluting metabolites. Sample preparation must avoid light, moisture, and temperature extremes to preserve integrity . Structural characterization can be augmented with UV-MALDI-MS or IR-MALDI-MS for molecular weight validation .

Q. How can the identity and purity of synthesized this compound be verified?

For novel compounds, provide nuclear magnetic resonance (NMR) spectra, high-resolution mass spectrometry (HRMS), and chromatographic purity data (e.g., HPLC ≥95%). For known derivatives, cross-reference with published spectral libraries and ensure reproducibility across independent syntheses. Crystallographic data (e.g., GAFF-predicted lattice parameters) can validate polymorphic forms . Always include detailed experimental procedures to enable replication .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound’s GHS classification as a skin/eye irritant (H315, H319) mandates the use of nitrile gloves, safety goggles, and fume hoods. Emergency procedures (e.g., eye flushing with water for 15 minutes) and spill containment kits must be accessible. Researchers should review safety data sheets (SDS) and restrict handling to trained personnel in authorized facilities .

Advanced Research Questions

Q. How can metabolic engineering enhance microbial production of succinic acid derivatives like this compound?

Strain optimization involves inactivating competing pathways (e.g., ldhA, pflB in M. succiniciproducens) to redirect carbon flux toward succinate synthesis. Overexpressing carboxylating enzymes (e.g., phosphoenolpyruvate carboxykinase) and using cyanobacteria (Synechocystis sp.) under temperature-stressed conditions (7°C above optimal growth) can boost yields. Dynamic metabolic modeling identifies rate-limiting steps for targeted gene edits .

Q. What experimental design strategies resolve contradictions in media component significance (e.g., MgCO₃ vs. K₂HPO₄)?

Sequential statistical designs (e.g., Plackett-Burman followed by central composite design) are effective. For example, MgCO₃ consistently regulates pH and supplies Mg²⁺ for enzymatic activity, while K₂HPO₄ showed variable significance across studies. In Enterobacter sp. LU1, K₂HPO₄ was critical in initial screening but negligible in CCD optimization, highlighting context-dependent effects .

Q. How can solubility challenges of this compound be addressed during crystallization?

Polymorph screening using solvents with varying polarities (e.g., ethanol-water mixtures) and temperature gradients can isolate stable crystalline forms. Computational tools like GAFF predict lattice parameters and solubility profiles. For hygroscopic derivatives, anti-solvent addition or spray drying improves crystallinity .

Q. What methodologies validate this compound as a biomarker in disease models?

Combine targeted metabolomics (LC-MS/MS) with isotopic tracing (¹³C-labeled substrates) to track metabolic flux in pathways like the TCA cycle. In diabetic nephropathy, correlate urinary succinate levels with renal dysfunction markers (e.g., albuminuria) and validate via knockout animal models or siRNA-mediated gene silencing .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR vs. MS) and replicate experiments under controlled conditions. For example, discrepancies in K₂HPO₄’s role may arise from strain-specific metabolism or undefined media interactions .

- Ethical Reporting : Adhere to ACS guidelines for data transparency. Disclose negative results (e.g., failed crystallization attempts) and conflicts of interest. Use citation managers like EndNote to ensure accurate referencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.